o-Tolyl 3-methylsalicylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Tolyl 3-methylsalicylate typically involves esterification reactions. One common method is the reaction of 2-hydroxy-3-methylbenzoic acid with o-tolyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
o-Tolyl 3-methylsalicylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
o-Tolyl 3-methylsalicylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of o-Tolyl 3-methylsalicylate involves its interaction with specific molecular targets. The hydroxyl and ester groups play a crucial role in its reactivity. The compound can act as a precursor to more active molecules, which can interact with biological pathways and exert various effects .
Comparison with Similar Compounds
Similar Compounds
Methyl salicylate: Known for its use in topical analgesics.
Ethyl salicylate: Used in flavoring and fragrance industries.
Propyl salicylate: Another ester of salicylic acid with similar applications.
Uniqueness
o-Tolyl 3-methylsalicylate is unique due to the presence of both a methyl group and a hydroxyl group on the aromatic ring, which imparts distinct chemical properties and reactivity compared to other salicylate esters .
Properties
CAS No. |
85006-08-2 |
---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(2-methylphenyl) 2-hydroxy-3-methylbenzoate |
InChI |
InChI=1S/C15H14O3/c1-10-6-3-4-9-13(10)18-15(17)12-8-5-7-11(2)14(12)16/h3-9,16H,1-2H3 |
InChI Key |
KFCUPCVFZAWPRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC2=CC=CC=C2C)O |
Origin of Product |
United States |
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